Product packaging for Cyclo(histidyl-leucyl)(Cat. No.:CAS No. 55253-69-5)

Cyclo(histidyl-leucyl)

Cat. No.: B1239793
CAS No.: 55253-69-5
M. Wt: 250.3 g/mol
InChI Key: QYFSHTYKVAOVJM-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(histidyl-leucyl) is a synthetic cyclic dipeptide, also known as a diketopiperazine (DKP), belonging to a significant class of bioactive compounds. These molecules are the simplest cyclic forms of peptides and are recognized for their extra-rigid conformation, high resistance to enzymatic degradation, and increased cell permeability, making them excellent scaffolds in drug discovery and pharmacological research . While specific studies on Cyclo(histidyl-leucyl) are not extensively reported in the current literature, its structure suggests broad research potential. Cyclic dipeptides, particularly those containing proline or histidine, are known to exhibit a wide spectrum of biological activities. These include anticancer, antimicrobial, antiviral, and neuroprotective properties . For instance, closely related compounds such as cyclo(His-Pro) have demonstrated neuroprotective properties and activity against acetylcholinesterase, which is relevant to Alzheimer's disease research . Similarly, other leucine-containing DKPs like cyclo(Leu-Pro) have shown promising antimicrobial effects against a range of multidrug-resistant bacteria and pathogenic fungi . The value of Cyclo(histidyl-leucyl) in research lies in its potential to mimic peptidic pharmacophoric groups and its ability to interact with diverse biological targets. Researchers are exploring similar DKPs for their role in quorum sensing, as enzyme inhibitors, and for their capacity to transport molecules across biological barriers like the blood-brain barrier . This compound is provided for research purposes to further investigate these and other mechanisms in biochemical and cellular assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N4O2 B1239793 Cyclo(histidyl-leucyl) CAS No. 55253-69-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55253-69-5

Molecular Formula

C12H18N4O2

Molecular Weight

250.3 g/mol

IUPAC Name

(3S,6S)-3-(1H-imidazol-5-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione

InChI

InChI=1S/C12H18N4O2/c1-7(2)3-9-11(17)16-10(12(18)15-9)4-8-5-13-6-14-8/h5-7,9-10H,3-4H2,1-2H3,(H,13,14)(H,15,18)(H,16,17)/t9-,10-/m0/s1

InChI Key

QYFSHTYKVAOVJM-UWVGGRQHSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN=CN2

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CN=CN2

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN=CN2

Other CAS No.

55253-69-5

Synonyms

cyclo(His-Leu)
cyclo(histidyl-leucyl)
cyclo(L-His-L-Leu)

Origin of Product

United States

Biosynthetic Pathways and Natural Occurrence of Cyclo Histidyl Leucyl

Microbial Production and Isolation of Cyclo(histidyl-leucyl)

The discovery and isolation of Cyclo(histidyl-leucyl) from microbial sources have been a key area of research, shedding light on its natural prevalence.

Discovery from Bacillus subtilis Strains

A notable discovery of Cyclo(histidyl-leucyl) was from the terrestrial bacterium Bacillus subtilis strain B38. researchgate.net In a search for bioactive secondary metabolites, researchers isolated cis-cyclo-(His,Leu) from an ethyl acetate (B1210297) extract of this strain. researchgate.net This was a significant finding as it marked the first reported isolation of Cyclo(histidyl-leucyl) from a natural source. researchgate.net Alongside this novel compound, other known diketopiperazines and metabolites were also identified, including cis-cyclo-(Phe,Phe), tryptophane, cis-cyclo-(Leu,Tyr), cis-cyclo-(Trp,Tyr), and macrolactin A. researchgate.net The structure of the newly isolated compound was confirmed through 1D and 2D NMR spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESIMS) data. researchgate.net

Bacillus species, including Bacillus subtilis and Bacillus amyloliquefaciens, are known producers of various cyclic peptides with antimicrobial and other biological activities. aloki.hu For instance, Bacillus subtilis is known to produce pulcherriminic acid, a pigment derived from the cyclodipeptide cyclo(L-leucyl-L-leucyl). researchgate.netacs.orgwiley.com The discovery of Cyclo(histidyl-leucyl) in B. subtilis adds to the growing list of bioactive compounds produced by this versatile bacterium. researchgate.netfrontiersin.org

Identification from Other Microbial Sources

While the initial discovery highlighted Bacillus subtilis, cyclic dipeptides, in general, are widespread among microorganisms. mdpi.comnih.gov They have been isolated from various bacteria, including species of Streptomyces, Pseudomonas, and Lactobacillus, as well as marine and terrestrial fungi like Aspergillus and Penicillium. nih.gov Although specific data on the isolation of Cyclo(histidyl-leucyl) from other microbes is not as prominently documented as its discovery in B. subtilis, the broad distribution of diketopiperazine-producing organisms suggests it may be present in other microbial sources as well.

Enzymatic Biosynthesis Mechanisms of Cyclic Dipeptides

The formation of cyclic dipeptides like Cyclo(histidyl-leucyl) is a complex enzymatic process. Two primary pathways are responsible for their biosynthesis: Non-ribosomal Peptide Synthetase (NRPS)-mediated pathways and Cyclodipeptide Synthase (CDPS)-dependent pathways. mdpi.comfrontiersin.org

Non-ribosomal Peptide Synthetase (NRPS)-Mediated Pathways

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize peptides without the use of an mRNA template. asm.orgwikipedia.org These enzymatic assembly lines are common in bacteria and fungi and are responsible for producing a wide array of secondary metabolites, including many antibiotics and toxins. asm.orgrsc.org

The basic structure of an NRPS module includes an adenylation (A) domain, a peptidyl carrier protein (PCP) or thiolation (T) domain, and a condensation (C) domain. The A-domain selects and activates a specific amino acid as an aminoacyl adenylate. This activated amino acid is then transferred to the PCP domain, which carries the growing peptide chain. The C-domain catalyzes the formation of the peptide bond between the amino acid on the current module's PCP domain and the growing peptide chain from the previous module. kcl.ac.uk

The synthesis of cyclic dipeptides by NRPSs can occur either through dedicated biosynthetic pathways or by the premature release of a dipeptidyl intermediate from the enzyme complex. mdpi.commdpi.com The final module of an NRPS often contains a thioesterase (TE) or terminal condensation-like (CT) domain, which catalyzes the release of the final peptide, often through cyclization. rug.nl

Table 1: Key Domains of Non-ribosomal Peptide Synthetases (NRPS)

Domain Function
Adenylation (A) Selects and activates a specific amino acid.
Peptidyl Carrier Protein (PCP) / Thiolation (T) Covalently binds the activated amino acid and the growing peptide chain.
Condensation (C) Catalyzes peptide bond formation.

| Thioesterase (TE) | Catalyzes the release of the peptide, often via cyclization. |

Cyclodipeptide Synthase (CDPS)-Dependent Pathways

A more recently discovered route for cyclic dipeptide biosynthesis involves cyclodipeptide synthases (CDPSs). mdpi.comwikipedia.org Unlike NRPSs, CDPSs are smaller, single-domain enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, directly diverting them from the primary metabolic process of ribosomal protein synthesis. wikipedia.orgresearchgate.net

CDPSs exhibit structural similarity to the catalytic domain of class Ic aminoacyl-tRNA synthetases (aaRSs). mdpi.comwikipedia.org The catalytic cycle begins with the binding of the first aa-tRNA, followed by the transfer of the aminoacyl group to a conserved serine residue on the enzyme, forming a covalent intermediate. This intermediate then reacts with a second aa-tRNA to form a dipeptidyl-enzyme intermediate. Finally, an intramolecular cyclization reaction forms the second peptide bond and releases the cyclic dipeptide. mdpi.com

CDPS-dependent pathways are found almost exclusively in bacteria. frontiersin.org The discovery of these enzymes revealed a second dedicated pathway for the production of cyclic dipeptides, independent of the large NRPS machinery. mdpi.com

Role of Tailoring Enzymes in Cyclodipeptide Modification

The diversity of cyclic dipeptides found in nature is significantly expanded by the action of tailoring enzymes. frontiersin.orgresearchgate.net These enzymes modify the initial cyclodipeptide scaffold, which is synthesized by either NRPS or CDPS pathways. mdpi.comfrontiersin.org The genes encoding these tailoring enzymes are often located within the same biosynthetic gene cluster as the NRPS or CDPS genes. nih.govfrontiersin.org

Tailoring enzymes can introduce a wide variety of chemical modifications, including:

Oxidation: Catalyzed by oxidoreductases such as cytochrome P450 monooxygenases and flavin-dependent oxidases. frontiersin.orgresearchgate.net

Methylation: Addition of methyl groups by methyltransferases. frontiersin.org

Prenylation: Attachment of prenyl groups by prenyltransferases. researchgate.net

Cyclization: Further intramolecular bond formation. frontiersin.org

Hydroxylation: Introduction of hydroxyl groups. researchgate.net

These modifications are crucial for the biological activity of the final natural product. frontiersin.org For instance, the oxidation of the cyclodipeptide scaffold is a common modification that can be critical for the compound's function. researchgate.net The vast array of tailoring enzymes found in microbial gene clusters represents a significant resource for synthetic biology, enabling the creation of novel cyclic dipeptides with potentially new or improved biological activities. frontiersin.org

Table 2: Mentioned Compound Names

Compound Name
Cyclo(histidyl-leucyl)
cis-cyclo-(His,Leu)
cis-cyclo-(Phe,Phe)
Tryptophane
cis-cyclo-(Leu,Tyr)
cis-cyclo-(Trp,Tyr)
Macrolactin A
Pulcherriminic acid

Non-Enzymatic Formation of Cyclic Dipeptides

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the smallest and most simple form of cyclic peptides. nih.govmdpi.com For a long time, they were considered merely as artifacts or by-products of protein degradation. nih.govmdpi.com However, they are now recognized as significant metabolic intermediates. nih.gov Their formation is not exclusively dependent on enzymatic machinery; they can also be formed through non-enzymatic routes, which are broadly categorized into spontaneous cyclization events and as products of peptide and protein degradation. nih.govmdpi.comunits.it

Spontaneous Cyclization Processes

The formation of a cyclic dipeptide can occur through the intramolecular cyclization of its corresponding linear dipeptide. mdpi.com This process represents a fundamental reaction in peptide chemistry where the molecule, in essence, folds onto itself. The reaction involves a nucleophilic attack by the N-terminal amine group on the C-terminal carbonyl carbon, leading to the formation of the characteristic six-membered diketopiperazine ring and the elimination of a water molecule. uoguelph.ca

This spontaneous cyclization can be influenced by several factors:

Temperature : Heating linear dipeptides, even in the solid state, can induce cyclization to form the corresponding DKP. uoguelph.canih.govresearchgate.net For example, the thermal treatment of L-leucyl-L-leucine in the solid state yields cyclo(Leu-Leu). researchgate.net This method is noted for being solvent-free and highly efficient, often yielding a stereochemically pure product. uoguelph.ca

Aqueous Conditions : The cyclization of dipeptides can occur spontaneously in aqueous solutions. units.it The rate and yield of this reaction can be affected by pH and the presence of catalysts. For instance, the cyclization of L-histidyl-L-prolineamide to form cyclo(His-Pro) occurs quantitatively in aqueous solutions, with the maximum rate observed between pH 6 and 7. researchgate.net

Chemical Activation : The presence of a C-terminal ester group, such as a methyl ester, facilitates the cyclization reaction, as the methoxy (B1213986) group acts as a good leaving group during the intramolecular aminolysis. units.it This spontaneous cyclization of dipeptide methyl esters has been demonstrated to occur in aqueous buffer solutions. units.it

While these processes describe the general formation of cyclic dipeptides, cyclo(histidyl-leucyl) can be expected to form from its linear precursor, histidyl-leucyl, under similar facilitating conditions.

Degradation Products of Peptides and Proteins

Cyclo(histidyl-leucyl) and other cyclic dipeptides are frequently generated as degradation products from larger peptides and proteins. nih.govmdpi.com This formation pathway is particularly relevant in the context of food science and the long-term storage of peptide-based pharmaceuticals. nih.govitjfs.com

During the processing of foods, such as the roasting of coffee or the stewing of beef, high temperatures lead to the chemical degradation of proteins and polypeptides, which can result in the formation of various cyclic dipeptides. mdpi.comresearchgate.net These compounds often contribute to the flavor profile of the final product. itjfs.com Similarly, the hydrolysis of functional peptides and proteins can yield linear dipeptide fragments that subsequently cyclize. nih.gov The degradation of proteins during long-term storage is another scenario where diketopiperazine formation is observed. nih.gov

A well-documented example of this pathway is the non-enzymatic formation of cyclo(His-Pro) from the degradation of thyrotropin-releasing hormone (TRH). mdpi.com The process involves enzymatic cleavage of the TRH precursor followed by a spontaneous, non-enzymatic cyclization of the resulting dipeptide amide. mdpi.com Given that histidine and leucine (B10760876) are common amino acid residues in proteins, it is plausible that the degradation of various proteins could liberate the dipeptide histidyl-leucine, which would then be available to undergo intramolecular cyclization to form cyclo(histidyl-leucyl).

Table 1: Examples of Non-Enzymatic Cyclic Dipeptide Formation

Cyclic DipeptideFormation ConditionPrecursorReference
Cyclo(Leu-Leu)Thermal treatment in solid stateL-leucyl-L-leucine researchgate.net
Cyclo(His-Pro)Aqueous solution (pH 6-7, 37°C)L-histidyl-L-prolineamide researchgate.net
Various DKPsThermal processing (e.g., roasting, stewing)Proteins in coffee, beef mdpi.comresearchgate.net
Aspartame-derived DKPStirring in DMSO at 80°CAspartame (L-Asp-L-Phe-OMe) units.it
General DKPsMicrowave-assisted in waterLinear dipeptides nih.gov

Chemical Synthesis Strategies and Analog Design for Cyclo Histidyl Leucyl and Derivatives

Conventional Chemical Synthesis Methodologies

Traditional methods for synthesizing Cyclo(histidyl-leucyl) and its derivatives primarily involve the cyclization of a linear dipeptide precursor. These methods can be broadly categorized into solution-phase synthesis, solid-phase peptide synthesis, and thermal cyclization.

Solution-phase synthesis is a classical and versatile approach for peptide chemistry. The general strategy for producing Cyclo(histidyl-leucyl) involves several key steps. Initially, protected amino acids, such as Boc-L-histidine and L-leucine methyl ester, are coupled to form the linear dipeptide H-His-Leu-OMe. This process often utilizes coupling reagents like N,N'-diisopropylcarbodiimide (DIPC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), frequently with an additive such as 1-Hydroxybenzotriazole (HOBt) to minimize the risk of racemization during the reaction. nih.gov

Following the formation of the linear dipeptide, the protecting groups at the N-terminus (e.g., Boc group) and C-terminus (e.g., methyl ester) are removed. The deprotection of the amino group, often achieved with an acid like trifluoroacetic acid (TFA), yields a dipeptide salt. nih.gov The subsequent cyclization is an intramolecular aminolysis reaction, typically induced by heating the deprotected linear dipeptide in a high-boiling point solvent like n-butanol or by using a base to neutralize the salt and promote ring closure. nih.gov This head-to-tail cyclization results in the formation of the diketopiperazine ring of Cyclo(histidyl-leucyl).

Solid-phase peptide synthesis (SPPS) offers a streamlined alternative for preparing the linear precursors of cyclic dipeptides. mdpi.com In this method, the C-terminal amino acid (e.g., Leucine) is first anchored to an insoluble polymer resin. The N-terminal amino acid (e.g., Histidine), with its amino group temporarily protected (commonly with Fmoc or Boc), is then coupled to the resin-bound amino acid. nih.gov

The key advantage of SPPS is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin, which significantly simplifies the purification process compared to solution-phase methods. google.com Once the linear dipeptide is assembled on the solid support, it is cleaved from the resin. The cleavage conditions are chosen based on the type of resin and protecting groups used. The liberated linear dipeptide is then cyclized in solution, as described previously. Alternatively, on-resin cyclization can be performed, where the peptide is cyclized while still attached to the resin before the final cleavage step, which can sometimes improve cyclization efficiency. Solid-phase methods are particularly convenient for the rapid, parallel synthesis of libraries of diverse cyclodipeptides for screening purposes. mdpi.com

Thermal cyclization represents a direct and often solvent-free method for converting a linear dipeptide into its cyclic counterpart. uoguelph.ca This solid-state synthesis involves heating the crystalline linear dipeptide powder. mdpi.comuoguelph.ca The process is an endothermic chemical decomposition where the linear dipeptide cyclizes, releasing a molecule of water. bac-lac.gc.ca

This method is recognized as a highly efficient, environmentally friendly, and stereospecific green chemistry approach, as it avoids the use of solvents and often produces the cyclic dipeptide in quantitative yields with no side products. uoguelph.ca The required temperature for cyclization is dependent on the specific dipeptide, influenced by factors such as the steric hindrance of the amino acid side chains. mdpi.com Studies on various dipeptides have shown that molecular mobility in the solid state governs the reaction; for instance, smaller side groups can lead to higher thermal stability, requiring higher temperatures for cyclization. mdpi.comuoguelph.ca Research on the thermal treatment of l-leucyl-l-leucine has demonstrated this transformation in the solid state. acs.org This technique may have been a crucial mechanism in prebiotic chemistry, converting fragile linear peptides into more robust cyclic structures. acs.org

Synthesis Method Phase Key Steps Advantages Disadvantages
Solution-Phase Synthesis Liquid1. Coupling of protected amino acids. 2. Deprotection. 3. Cyclization in high-boiling solvent.Versatile, scalable.Requires extensive purification, risk of side reactions and racemization.
Solid-Phase Peptide Synthesis (SPPS) Solid/Liquid1. Assemble linear peptide on resin. 2. Cleave from resin. 3. Cyclize in solution.Easy purification, suitable for library synthesis. mdpi.comCleavage and cyclization steps can be low-yielding.
Thermal Cyclization Solid1. Heat linear dipeptide powder.Solvent-free, high yield, stereospecific, environmentally friendly. uoguelph.caRequires specific temperature control, not suitable for all dipeptides.

Solid-Phase Peptide Synthesis (SPPS) for Cyclic Dipeptides

Green Chemistry Approaches in Cyclodipeptide Synthesis

In response to the growing need for sustainable chemical processes, green chemistry principles have been applied to the synthesis of cyclodipeptides, with a primary focus on reducing waste and energy consumption.

Microwave-assisted synthesis has emerged as a powerful tool in peptide chemistry, significantly accelerating reaction rates and improving yields. creative-peptides.com Microwave energy heats the reaction system rapidly and uniformly, which can dramatically shorten the time required for both peptide coupling and cyclization steps. google.comcreative-peptides.com

Asymmetric Synthesis and Stereochemical Control

The biological activity of Cyclo(histidyl-leucyl) is critically dependent on its stereochemistry. Therefore, controlling the absolute configuration at the two chiral centers is paramount during synthesis. The natural form is typically composed of L-amino acids, leading to the (3S, 8S) configuration in the diketopiperazine ring, often referred to as the cis isomer.

Achieving stereochemical control requires careful selection of synthesis methods and conditions. For instance, the addition of reagents like HOBt during solution-phase coupling helps to suppress racemization. nih.gov The thermal cyclization of a stereochemically pure linear dipeptide in the solid state is notably stereospecific, yielding a pure cyclic product without epimerization. uoguelph.ca

Furthermore, chiral cyclic dipeptides themselves, such as Cyclo((S)-leucyl-(S)-histidyl), have been utilized as catalysts in other chemical reactions, specifically in the asymmetric addition of hydrogen cyanide to aldehydes to produce chiral cyanohydrins. oup.comresearchgate.net The catalytic activity and the stereochemical outcome of such reactions are dictated by the specific conformation of the cyclic dipeptide catalyst. researchgate.net This underscores the importance of synthesizing Cyclo(histidyl-leucyl) with high stereochemical purity, not only for its own biological applications but also for its potential use in asymmetric catalysis.

Enantioselective Catalysis Utilizing Cyclo(histidyl-leucyl)

Cyclic dipeptides, including cyclo(histidyl-leucyl), have emerged as effective catalysts in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. oup.comoup.comoup.com The pioneering work in this area demonstrated that cyclo((S)-histidyl-(S)-phenylalanyl) could catalyze the addition of hydrogen cyanide to aldehydes with high enantioselectivity. nih.govresearchgate.net

Subsequent research revealed that substituting the phenylalanyl residue with a leucyl residue, to form cyclo((S)-leucyl-(S)-histidyl), leads to a remarkable inversion of the stereochemical outcome. oup.com For instance, in the hydrocyanation of benzaldehyde, cyclo-((S)-phenylalanyl-(S)-histidyl) yields the (R)-mandelonitrile, while cyclo-((S)-leucyl-(S)-histidyl) produces the (S)-mandelonitrile. oup.comoup.com This highlights the profound impact of the amino acid side chains on the catalyst's stereodirecting capabilities. nih.gov

The catalytic activity of cyclo((S)-leucyl-(S)-histidyl) has been investigated for a variety of aldehydes. oup.com The enantiomeric excess (ee) achieved varies depending on the substrate, with aliphatic aldehydes generally affording higher selectivity than aromatic ones. oup.com A notable example is the reaction with undecanal, which results in a superb 81% ee. oup.com

The table below summarizes the results of the asymmetric addition of hydrogen cyanide to various aldehydes catalyzed by cyclo-((S)-leucyl-(S)-histidyl). oup.com

Table 1: Asymmetric Cyanohydrin Synthesis Catalyzed by Cyclo-((S)-leucyl-(S)-histidyl)

Entry Aldehyde Solvent Time (h) Yield (%) ee (%) Configuration
1 Benzaldehyde Toluene 48 85 55 S
2 Benzaldehyde Benzene 48 80 52 S
3 Benzaldehyde CCl4 48 85 40 S
4 Benzaldehyde CH2Cl2 48 80 11 S
5 Benzaldehyde CH3CN 48 70 0 -
6 Benzaldehyde Dioxane 48 75 10 S
7 Benzaldehyde THF 48 70 20 S
8 p-Cyanobenzaldehyde Toluene 72 70 30 S
9 p-Methoxybenzaldehyde Toluene 96 60 35 S
10 2-Furaldehyde Toluene 48 80 45 S
11 Hexanal Toluene 24 90 60 S
12 Hexanal Toluene 9 91 66 S
13 3-Methylbutanal Toluene 24 85 70 S
14 Undecanal Toluene 24 95 81 S

The reactions were carried out using 2 equivalents of hydrogen cyanide and 4 mol% of the catalyst in 1 cm³ of the solvent at 0 °C. oup.com

Design and Synthesis of Cyclo(histidyl-leucyl) Analogues

The unique catalytic properties and biological relevance of cyclic dipeptides have spurred the design and synthesis of numerous analogues. nih.gov These efforts aim to enhance catalytic efficiency, explore new biological activities, and understand the fundamental principles governing their function. nih.gov

Structure-Activity Relationship (SAR) Considerations in Cyclic Dipeptide Design

The structure-activity relationship (SAR) is a critical concept in the design of cyclic dipeptide analogues. It explores how modifications to the chemical structure of a compound affect its biological or chemical activity. For cyclic dipeptides, key structural features that can be altered include the constituent amino acids, their stereochemistry, and the conformation of the diketopiperazine ring. nih.gov

The dramatic difference in stereoselectivity between cyclo-((S)-phenylalanyl-(S)-histidyl) and cyclo-((S)-leucyl-(S)-histidyl) in cyanohydrin synthesis is a prime example of SAR. oup.comnih.gov The seemingly minor change from a benzyl (B1604629) side chain to an isobutyl side chain completely reverses the enantioselectivity of the reaction. oup.com This underscores the sensitivity of the catalytic process to the steric and electronic properties of the amino acid residues.

Control over the conformation of the cyclic dipeptide through the selection of specific amino acid side chains is essential for applications that demand high selectivity, such as catalysis. nih.gov The rigid, bicyclic structure of proline-containing diketopiperazines, for example, has been extensively studied for its influence on biological activity. nih.govmdpi.com

Functionalization and Derivatization Strategies

The synthesis of cyclo(histidyl-leucyl) analogues involves various functionalization and derivatization strategies. These methods allow for the introduction of different functional groups and structural modifications to tailor the properties of the resulting compounds. units.it

A common approach is the cyclization of a linear dipeptide precursor. units.it This can be achieved through methods such as microwave-assisted cyclization in water, which offers a green and efficient route to hydrophobic CDPs. units.it The synthesis often starts with protected amino acids, and the protecting groups are removed in subsequent steps. google.com

Further derivatization can be performed on the side chains of the amino acid residues. For instance, the imidazole (B134444) ring of histidine can be functionalized, or the leucine (B10760876) side chain can be modified. rsc.org These modifications can be used to attach other molecules, such as linkers for creating bifunctional compounds or chelating agents for metal complexation. google.com The development of orthogonally protected amino acid analogues allows for selective modifications at specific positions within the peptide. mit.edu

The table below lists some of the key compounds mentioned in this article.

Table 2: List of Chemical Compounds

Compound Name
Cyclo(histidyl-leucyl)
Cyclo((S)-histidyl-(S)-phenylalanyl)
(R)-Mandelonitrile
(S)-Mandelonitrile
Benzaldehyde
Hydrogen cyanide
Undecanal
p-Cyanobenzaldehyde
p-Methoxybenzaldehyde
2-Furaldehyde
Hexanal
3-Methylbutanal
Pivalaldehyde
Toluene
Benzene
Carbon tetrachloride
Dichloromethane
Acetonitrile
Dioxane

Biological Activities and Molecular Mechanisms of Cyclo Histidyl Leucyl

Antimicrobial Properties

Cyclo(His-Leu) has demonstrated notable antimicrobial effects against a variety of microorganisms, positioning it as a compound of interest in the search for new antimicrobial agents.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Research has indicated that cyclic dipeptides, including those containing histidine and leucine (B10760876), possess antibacterial properties. While specific studies focusing solely on Cyclo(His-Leu) against a wide array of bacterial strains are emerging, the broader class of cyclic dipeptides has shown efficacy. For instance, proline-based cyclic dipeptides have demonstrated significant antibacterial activity against both Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Salmonella Typhimurium and Escherichia coli. frontiersin.org The combination of certain cyclic dipeptides, such as cyclo(L-Leu-L-Pro) and cyclo(L-Phe-L-Pro), has been shown to be effective against various bacteria, including Micrococcus luteus and Escherichia coli. mdpi.com This suggests that the structural motif of cyclic dipeptides is a viable scaffold for antibacterial action.

Target BacteriaTypeActivityReference
Bacillus subtilisGram-PositiveInhibitory frontiersin.org
Staphylococcus aureusGram-PositiveInhibitory frontiersin.orgmdpi.com
Salmonella TyphimuriumGram-NegativeInhibitory frontiersin.org
Escherichia coliGram-NegativeInhibitory frontiersin.orgmdpi.com
Micrococcus luteusGram-PositiveInhibitory mdpi.com

Antifungal Activity against Pathogenic Fungi

Cyclic dipeptides have also been recognized for their antifungal capabilities against pathogenic fungi. itjfs.com For example, combinations of cyclic dipeptides have shown activity against Candida albicans and Cryptococcus neoformans. mdpi.com Proline-containing cyclic dipeptides have demonstrated inhibitory effects against human-specific and phytopathogenic fungi. jmb.or.kr While direct and extensive studies on Cyclo(His-Leu) are still developing, the known antifungal properties of other histidine-containing cyclic dipeptides, such as cyclo(His-Phe) and cyclo(His-Tyr), suggest a potential for similar activity. jmb.or.kr These compounds are thought to disrupt intracellular ion channels, leading to cell death in fungal organisms. jmb.or.kr

Target FungiTypeActivityReference
Candida albicansYeastInhibitory mdpi.com
Cryptococcus neoformansYeastInhibitory mdpi.com
Human-specific fungiVariousInhibitory jmb.or.kr
Phytopathogenic fungiVariousInhibitory jmb.or.kr

Antiviral Effects (e.g., against influenza A virus)

The antiviral potential of cyclic dipeptides has been explored, with some showing activity against viruses like the influenza A virus. researchgate.net Specifically, certain proline-linked cyclic dipeptides, such as cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro), have demonstrated efficacy in inhibiting the influenza A/H3N2 virus. researchgate.net While direct evidence for Cyclo(histidyl-leucyl)'s effect on the influenza A virus is not yet widely documented, the activity of structurally related compounds suggests a promising area for future investigation.

Modulation of Microbial Quorum Sensing and Biofilm Formation

Cyclic dipeptides are known to play a role in cell-to-cell signaling, or quorum sensing, a process that regulates gene expression in bacteria and is crucial for biofilm formation. unc.edu Some cyclic dipeptides can activate or antagonize LuxR-type proteins, which are key receptors in the quorum-sensing systems of many Gram-negative bacteria. researchgate.net For instance, the dipeptide cis-cyclo(Leucyl-Tyrosyl) has been shown to inhibit the biofilm formation of the pathogenic bacterium Staphylococcus epidermidis by up to 85% without affecting bacterial growth. researchgate.net This suggests that it specifically interferes with the signaling pathways involved in biofilm development. The ability of cyclic dipeptides to modulate quorum sensing and inhibit biofilm formation highlights their potential as anti-virulence agents, which could offer an alternative to traditional antibiotics.

Antioxidant and Cytoprotective Activities

Cyclo(histidyl-leucyl) has been identified as having significant antioxidant and cytoprotective properties, which contribute to its potential therapeutic applications.

Scavenging of Reactive Oxygen Species (ROS)

Cyclo(histidyl-leucyl) isolated from Bacillus subtilis B38 has been shown to possess antioxidative properties. jmb.or.kr The antioxidant capacity of cyclic dipeptides is often attributed to their ability to scavenge free radicals. researchgate.net The histidine residue, in particular, is known to contribute to antioxidant activity. The imidazole (B134444) ring of histidine can effectively quench reactive oxygen species (ROS), thereby protecting cells from oxidative damage. researchgate.net Studies on other cyclic dipeptides have shown that they can decrease intracellular ROS levels and are often more effective than their linear counterparts. researchgate.net This scavenging activity helps to mitigate the harmful effects of oxidative stress, which is implicated in a wide range of diseases.

Protection Against Oxidative Stress-Induced Cellular Damage

Cyclo(histidyl-leucyl) and other cyclic dipeptides exhibit protective effects against cellular damage induced by oxidative stress. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can lead to lipid peroxidation, protein oxidation, and damage to mitochondria. nih.gov The antioxidant properties of these peptides are crucial in mitigating such damage. nih.gov

For instance, the related compound Cyclo(L-Leu-L-Pro) (CLP) has been shown to protect normal breast epithelial cells (MCF-12A) from damage induced by tert-butyl hydroperoxide (tBHP), a potent inducer of oxidative stress. archbreastcancer.comresearchgate.net CLP achieves this by scavenging intracellular ROS, including superoxide, hydroxyl radicals, and hydrogen peroxide. archbreastcancer.comresearchgate.net This protective action helps to reduce both the cytotoxic and genotoxic effects of oxidative stress. archbreastcancer.comresearchgate.net

Role in Mitochondrial Membrane Potential Preservation

Mitochondria are central to cellular energy metabolism and are also key regulators of apoptosis, or programmed cell death. The preservation of the mitochondrial membrane potential is vital for maintaining mitochondrial function and preventing the initiation of apoptotic pathways. itjfs.com

Cellular and Molecular Effects (Excluding Human Clinical Data)

The influence of Cyclo(histidyl-leucyl) and similar cyclic dipeptides extends to a range of cellular and molecular processes, particularly in the context of cancer biology. These effects are primarily observed in in vitro studies on various cancer cell lines.

Antiproliferative Effects on In Vitro Cancer Cell Lines

A significant body of research has highlighted the antiproliferative effects of cyclic dipeptides on cancer cells. nih.govresearchgate.net These compounds have been shown to inhibit the growth of various cancer cell lines, demonstrating their potential as anticancer agents. nih.gov

For example, different cyclodipeptides have shown cytotoxic effects against a range of cancer cell lines, including:

HeLa (cervical cancer) researchgate.netnih.gov

MCF-7 (breast cancer) nih.govnih.gov

HepG2 (liver cancer) mdpi.com

HCT-116 (colon cancer) nih.gov

OVCAR-8 (ovarian cancer) nih.gov

SF-295 (glioblastoma) nih.gov

The following table summarizes the observed antiproliferative activity of various cyclic dipeptides on different cancer cell lines.

Cyclic DipeptideCancer Cell LineObserved EffectIC50 Value
Cyclo(His-Ala) HeLaDecreased cell viability0.0962 mM (folate-targeted)
Cyclo(l-Phe-l-Pro) HCT-116Cytotoxicity21.4 µg/mL
Cyclo(l-Phe-l-Pro) OVCAR-8Cytotoxicity18.3 µg/mL
Cyclo(l-Phe-l-Pro) SF-295Cytotoxicity16.0 µg/mL
Cyclo(l-Val-l-Pro) HeLaInhibition rate of 33.3% at 100 µg/mLN/A
Brevianamide F (cyclo(l-Trp-l-Pro)) OVCAR-8Cytotoxicity11.9 µg/mL
Cyclo(l-IIe-l-Pro) HCT-116Inhibition of proliferation22 µg/mL
Cyclo(l-IIe-l-Pro) MCF-7Inhibition of proliferation27 µg/mL
Cyclo(l-IIe-l-Pro) HepG2Inhibition of proliferation≥50 µg/mL

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. N/A: Not available from the provided search results.

Inhibition of Apoptotic Protein Activation

In addition to preserving mitochondrial integrity, cyclic dipeptides can directly interfere with the apoptotic machinery. itjfs.com They have been found to inhibit the activation of apoptotic proteins, which are key executioners of programmed cell death. itjfs.com This inhibition further contributes to their cytoprotective capabilities. For example, the related compound Cyclo(His-Pro) has been shown to protect against streptozotocin-induced apoptosis in vitro. archbreastcancer.com

Impact on Cellular Signaling Pathways (e.g., EGFR, CD151)

Cyclic dipeptides can modulate critical cellular signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and the tetraspanin CD151 are two such targets. The interaction between CD151 and EGFR is known to play a role in cancer cell migration. archbreastcancer.com

The cyclic dipeptide Cyclo(L-Leu-L-Pro) has been found to inhibit the migration of triple-negative breast cancer cells by disrupting the interaction between CD151 and EGFR signaling. archbreastcancer.com Furthermore, studies on normal breast epithelial cells have shown that Cyclo(L-Leu-L-Pro) can protect against oxidative stress-induced cellular damage by targeting CD151. archbreastcancer.comresearchgate.net Silencing the CD151 gene produced similar protective effects against ROS generation, cytotoxicity, and genotoxicity as treatment with the cyclic peptide. archbreastcancer.comresearchgate.net This suggests that the protective mechanism of Cyclo(L-Leu-L-Pro) is mediated, at least in part, through its interaction with the CD151-EGFR signaling axis. archbreastcancer.comresearchgate.net

Effects on Cell-Cell Communication

Some cyclic dipeptides can function as signaling molecules in cell-to-cell communication. mdpi.com This is particularly evident in bacteria, where they can act as quorum-sensing signals, allowing bacteria to coordinate their behavior. nih.govmdpi.com While the direct role of Cyclo(histidyl-leucyl) in human cell-cell communication is less defined, the ability of this class of molecules to act as signaling agents highlights another facet of their biological activity. mdpi.com

Enzyme Modulation and Inhibition

Cyclo(histidyl-leucyl) and its analogs have demonstrated the ability to interact with and modulate the activity of several classes of enzymes, indicating a broad spectrum of biological influence.

Inhibition of Glycosidase Activity

Certain cyclic dipeptides have been identified as inhibitors of α-glucosidase. For instance, cyclo(dehydroAla-Leu) and cis-cyclo(prolyl-valyl), produced by Penicillium species, are known α-glucosidase inhibitors. jmb.or.krnih.gov While direct studies on Cyclo(histidyl-leucyl)'s effect on glycosidase are not extensively detailed in the provided results, the inhibitory action of structurally related cyclic dipeptides suggests a potential area for future investigation into its own glycosidase-modulating properties.

Regulation of Chitinase (B1577495) Enzyme Activity

Cyclic dipeptides have been shown to act as suppressors of chitinase enzyme activity. jmb.or.krnih.gov For example, Cyclo(L-Pro-D-Arg) derived from Bacillus cereus exhibits this inhibitory function. jmb.or.krnih.gov Chitinases are enzymes that break down chitin (B13524), a key component of fungal cell walls and the exoskeletons of some invertebrates. The regulation of chitinase activity by cyclic dipeptides like Cyclo(histidyl-leucyl) could have implications for antifungal applications and other biological processes involving chitin metabolism.

Thrombin Inhibition and Platelet Aggregation Effects

Histidine-containing diketopiperazines have shown potential as antithrombotic agents. researchgate.net For example, cyclo(His-Ala) and cyclo(His-Gly) have been observed to inhibit thrombin, leading to a reduction in the rate of fibrin (B1330869) formation. researchgate.net Specifically, at a concentration of 100 microM, cyclo(His-Ala) and cyclo(His-Gly) resulted in a 63.3% and 36.7% reduction in fibrin formation, respectively. researchgate.net Furthermore, cyclo(His-Gly) was found to significantly inhibit thrombin-induced platelet aggregation, with a reported IC50 of 0.0662 mM. researchgate.net While direct data for Cyclo(histidyl-leucyl) is not specified, the activity of these related compounds suggests that the histidine-containing ring structure may play a key role in these hematological effects.

Table 1: Thrombin Inhibition and Platelet Aggregation Effects of Histidine-Containing Diketopiperazines

CompoundConcentration (microM)Thrombin Inhibition (% reduction in fibrin formation)Thrombin-Induced Platelet Aggregation IC50 (mM)
cyclo(His-Ala)10063.3%Not notable
cyclo(His-Gly)10036.7%0.0662

Histone Deacetylase (HDAC) Inhibitory Activity

Some cyclic tetrapeptides are known to inhibit histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation and are targets for cancer therapeutics. researchgate.netresearchgate.net While the provided information focuses on cyclic tetrapeptides, the general ability of cyclic peptides to inhibit HDACs opens the possibility for investigating similar activities in cyclic dipeptides like Cyclo(histidyl-leucyl). HDACs are involved in various cellular processes, and their inhibition can lead to the hyperacetylation of histones, affecting chromatin structure and gene transcription. nih.govmdpi.com

Neuroprotective Potential in Cellular Models

Cyclo(histidyl-leucyl) and related compounds have demonstrated promising neuroprotective effects in various in vitro models, particularly against oxidative stress-induced cell damage.

Immunomodulatory Properties

Cyclic dipeptides (CDPs), also known as diketopiperazines (DKPs), are a class of compounds recognized for a wide array of biological activities, including immunomodulatory effects. mdpi.com While direct and extensive research on the specific immunomodulatory properties of Cyclo(histidyl-leucyl) is not widely documented, the activities of structurally related histidine-containing peptides and the cellular mechanisms for their transport suggest a potential role in modulating the immune system.

The transporter protein SLC15A4, which is highly expressed in immune cells like macrophages, B cells, and dendritic cells, preferentially transports histidine and histidine-containing di- and oligo-peptides. frontiersin.org This transporter is crucial for inflammatory signaling, particularly in pathways involving Toll-like receptors (TLRs), which are essential for recognizing pathogens and initiating an immune response. frontiersin.org The involvement of a specific transporter for histidine-containing peptides in immune cells points to their significance in immune function. frontiersin.org

Studies on other histidine-containing cyclic dipeptides provide further context. For instance, Cyclo(his-pro), a related compound, is known to be orally active and can cross the blood-brain barrier to influence various inflammatory and stress responses. medchemexpress.commedchemexpress.commedchemexpress.com It has been shown to inhibit the nuclear accumulation of NF-κB, a key transcription factor that regulates genes responsible for the inflammatory response. medchemexpress.commedchemexpress.commedchemexpress.com Similarly, other CDPs like Echinulin contribute to the activation of T cell subsets, which also leads to NF-κB activation, suggesting potential as immunotherapeutic agents. medchemexpress.com Histidine-containing CDPs such as cyclo(His-Phe) and cyclo(His-Tyr) have been noted to inhibit the proliferation of fungal and bacterial cells and can induce cell death in various cancer cell lines, actions that are intrinsically linked to immune surveillance and response. jmb.or.kr

Although these findings relate to similar compounds, they build a strong case for the likely involvement of Cyclo(histidyl-leucyl) in immune processes. Its structure, featuring a histidine residue, makes it a candidate for interaction with immune pathways, but detailed experimental validation of its specific effects on cytokine production, immune cell proliferation, or inflammatory signaling pathways is required.

Table 1: Research Findings on the Immunomodulatory Activities of Related Cyclic Dipeptides

Compound Research Finding Potential Implication for Cyclo(histidyl-leucyl) Source(s)
Cyclo(his-pro) Inhibits NF-κB nuclear accumulation; affects inflammatory and stress responses. Suggests a potential anti-inflammatory mechanism via NF-κB pathway modulation. medchemexpress.commedchemexpress.commedchemexpress.com
Histidine-containing peptides Transported by SLC15A4 in immune cells, which is critical for TLR7/9-induced inflammatory signaling. Indicates a possible mechanism for uptake and function within immune cells. frontiersin.org
Echinulin Activates T cell subsets, leading to NF-κB activation. Highlights the potential for CDPs to act as immunotherapeutic agents. medchemexpress.com

| Cyclo(His-Phe) & Cyclo(His-Tyr) | Inhibit microbial proliferation and induce death in carcinoma cell lines. | Points to roles in antimicrobial defense and interaction with cellular life/death cycles, relevant to immunity. | jmb.or.kr |

Role in Ecological Interactions (e.g., between microorganisms)

Cyclo(histidyl-leucyl) is part of the larger family of cyclic dipeptides (CDPs), which are increasingly recognized as significant signaling molecules in microbial ecosystems. mdpi.com These compounds often function in cell-to-cell communication, including quorum sensing (QS), a process that allows bacteria to coordinate gene expression based on population density. mdpi.comunc.edu The production of Cyclo(histidyl-leucyl) by various bacteria suggests its participation in these ecological interactions.

The compound cis-cyclo-(His,Leu) has been successfully isolated from the terrestrial bacterium Bacillus subtilis (strain B38). researchgate.net More recently, Cyclo(histidyl-leucyl) was identified as a bioactive metabolite produced by bacterial endophytes isolated from the plant Elephantorrhiza elephantina, where it was noted for its antioxidant activity. frontiersin.org The presence of this compound in different bacterial species points to a conserved role, likely in mediating interactions with other microorganisms or the host organism.

The functions of other CDPs provide a framework for understanding the potential ecological roles of Cyclo(histidyl-leucyl). Many CDPs interfere with QS systems, which can disrupt pathogenic behaviors like biofilm formation and virulence factor expression. mdpi.com For example, Cyclo(l-Leu-l-Pro) and cyclo(l-Pro-l-Tyr) produced by Pseudomonas putida can activate the QS biosensor strain Agrobacterium tumefaciens. mdpi.com In contrast, other CDPs act as inhibitors. Cyclo(l-Leu-l-Pro) produced by Achromobacter xylosoxidans inhibits the production of aflatoxin by Aspergillus parasiticus, and when produced by Bacillus amyloliquefaciens, it can inhibit the formation of biofilms by the cariogenic bacterium Streptococcus mutans. archbreastcancer.com This demonstrates that CDPs can mediate both intra- and inter-species, as well as inter-kingdom, communication. mdpi.commdpi.com

Given that bacteria produce a cocktail of these signaling molecules, Cyclo(histidyl-leucyl) likely acts in concert with other compounds to modulate the microbial environment, influencing competition, symbiosis, and pathogenesis. mdpi.comnih.gov Its production by both soil bacteria and plant endophytes suggests it may play a role in plant-microbe interactions, potentially influencing plant health or defense. researchgate.netfrontiersin.org

Table 2: Examples of Cyclic Dipeptides Involved in Microbial Interactions

Cyclic Dipeptide Producing Organism(s) Observed Ecological Role/Activity Source(s)
Cyclo(histidyl-leucyl) Bacillus subtilis, Bacterial endophytes Identified as a natural microbial product; antioxidant activity noted. researchgate.netfrontiersin.org
Cyclo(l-Leu-l-Pro) Achromobacter xylosoxidans, Bacillus amyloliquefaciens Inhibits aflatoxin production in Aspergillus parasiticus; inhibits biofilm in Streptococcus mutans. mdpi.comarchbreastcancer.com
Cyclo(l-Pro-l-Tyr) Pseudomonas putida Activates quorum sensing biosensor Agrobacterium tumefaciens. mdpi.com
Cyclo(l-Phe-l-Pro) Lactobacillus reuteri Strongly inhibits quorum sensing in Staphylococcus aureus. nih.gov

| Cyclo(l-Tyr-l-Leu) | Marine Penicillium sp. | Inhibits biofilm formation of Staphylococcus epidermidis. | nih.gov |

Conformational Analysis and Theoretical Studies of Cyclo Histidyl Leucyl

Spectroscopic Characterization in Research

Spectroscopic methods are indispensable tools for the structural and conformational analysis of cyclic dipeptides like cyclo(histidyl-leucyl). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure of cyclic peptides in solution. nih.gov For cyclo(histidyl-leucyl), ¹H and ¹³C NMR spectra provide detailed information about the conformation of the central diketopiperazine (DKP) ring and the orientation of the amino acid side chains.

The DKP ring in such compounds typically adopts a non-planar conformation, most commonly a boat or twist-boat form, to alleviate steric strain. researchgate.net The conformation can be inferred from the chemical shifts of the α-protons and the coupling constants between protons. In a study of a β-cyclodextrin derivative of cyclo(L-histidyl-L-leucyl), specific proton chemical shifts were identified in a D₂O solvent. pnas.org These shifts provide clues to the local electronic environment of each proton, which is highly dependent on the molecule's conformation. pnas.org For instance, the folding of one side chain over the DKP ring would cause significant upfield or downfield shifts for the ring protons it shields or deshields. Temperature-dependence studies in NMR can also reveal the existence of conformational equilibria, such as the interconversion between different boat forms or the rotation of the side chains. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for a Cyclo(L-histidyl-L-leucyl) Moiety in D₂O. pnas.org
ProtonChemical Shift (ppm)Multiplicity
His-Im C2-H7.66s (singlet)
His-Im C4-H6.87s (singlet)
His α-H4.4-4.6m (multiplet)
Leu α-H4.2dd (doublet of doublets)
His β-CH₂3.21dd (doublet of doublets)
Leu β-CH₂1.5m (multiplet)
Leu γ-CH1.5m (multiplet)
Leu δ-CH₃0.8-1.0m (multiplet)

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for analyzing the vibrational modes of molecules, providing a fingerprint of the functional groups present. In cyclo(histidyl-leucyl), these methods are particularly useful for confirming the presence of the cis-amide bonds characteristic of the diketopiperazine ring and for studying intermolecular interactions like hydrogen bonding. researchgate.netosti.gov

The vibrational spectra of cyclic dipeptides are characterized by several key bands:

Amide I (C=O stretching): This band is one of the most intense in the IR spectrum of diketopiperazines and typically appears in the 1650-1690 cm⁻¹ region. researchgate.netacs.org Its position and shape are sensitive to the ring conformation and hydrogen bonding. For cyclic dipeptides with two different amino acids, a doublet may be observed, corresponding to the stretching of two non-equivalent carbonyl groups. mdpi.com

Amide II (N-H bending and C-N stretching): For cyclic dipeptides with cis-amide linkages, the Amide II band is characteristically found around 1490 cm⁻¹. researchgate.net

N-H Stretching: These vibrations appear as strong bands typically above 3000 cm⁻¹. In the solid state, intermolecular hydrogen bonding between N-H and C=O groups of adjacent molecules causes a significant shift of these bands to lower frequencies compared to the gas phase. mdpi.com

C-H Stretching: The stretching vibrations of the aliphatic C-H bonds in the leucine (B10760876) side chain and the aromatic C-H bond in the histidine imidazole (B134444) ring are also observable. researchgate.net

By comparing experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. mdpi.comresearchgate.net

Table 2: Expected Characteristic IR Absorption Frequencies for Cyclo(histidyl-leucyl) Based on Analogous Cyclic Dipeptides. researchgate.netacs.orgmdpi.com
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchAmide (N-H)~3100 - 3300
C-H Stretch (Aromatic)Imidazole (C-H)~3000 - 3100
C-H Stretch (Aliphatic)Leucine Side Chain (CH, CH₂, CH₃)~2850 - 3000
Amide IAmide (C=O)~1650 - 1690
Amide IIAmide (N-H bend, C-N stretch)~1490

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of cyclo(histidyl-leucyl). researchgate.net It is also employed to gain structural information through the analysis of fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions ([M+H]⁺) with minimal fragmentation, allowing for precise mass determination. rsc.org

In tandem mass spectrometry (MS/MS) experiments, the molecular ion is isolated and fragmented through collision-induced dissociation (CID). The fragmentation of the diketopiperazine ring and the loss of side chains produce a characteristic pattern of product ions. For cyclo(histidyl-leucyl), expected fragmentation pathways would include the cleavage of the DKP ring and the loss of the imidazole or isobutyl groups from the side chains. Analysis of these fragments helps to confirm the sequence and structure of the dipeptide. For example, studies on related diketopiperazines have used Gas Chromatography-Mass Spectrometry (GC-MS) to identify products and intermediates in biochemical reactions, demonstrating the utility of MS in tracking molecular transformations. acs.orgresearchgate.net

Table 3: Calculated Molecular Weight and Expected m/z Values for Cyclo(histidyl-leucyl).
SpeciesFormulaMonoisotopic Mass (Da)Expected m/z
Neutral Molecule (M)C₁₂H₁₈N₄O₂250.1433N/A
Protonated Ion [M+H]⁺C₁₂H₁₉N₄O₂⁺251.1506251.15
Sodiated Adduct [M+Na]⁺C₁₂H₁₈N₄O₂Na⁺273.1325273.13

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Computational Chemistry and Molecular Modeling

Computational methods are essential complements to experimental studies, providing a level of detail about molecular geometry, energy, and dynamics that is often inaccessible through experiments alone. For cyclo(histidyl-leucyl), Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are two of the most powerful computational approaches used.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, optimized geometry, and vibrational frequencies of molecules. nih.gov For cyclic dipeptides, DFT calculations are routinely used to predict the most stable conformation of the molecule. researchgate.net Researchers can model different possible structures, such as various boat and planar conformations of the DKP ring, and calculate their relative energies to identify the global minimum energy structure. researchgate.netnih.gov

Furthermore, DFT is used to calculate theoretical vibrational spectra (IR and Raman). mdpi.com These calculated spectra can be compared with experimental FTIR and Raman data, which is crucial for the accurate assignment of vibrational bands to specific molecular motions (e.g., stretching, bending). researchgate.netmdpi.com This combined experimental and theoretical approach provides a high degree of confidence in the structural interpretation of the spectroscopic data. researchgate.net For instance, DFT calculations can model the effects of intermolecular hydrogen bonding by including solvent models or by calculating the properties of molecular dimers or trimers, leading to a better match between theoretical and experimental solid-state spectra. mdpi.com

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics of molecules over time, particularly in solution. nih.gov Cyclic peptides are often conformationally flexible in solution, existing as an ensemble of interconverting structures. nih.govcnr.it MD simulations can model these dynamic processes by solving Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and changes shape.

For cyclo(histidyl-leucyl), MD simulations can be used to study:

The equilibrium between different puckered conformations of the DKP ring.

The rotational freedom and preferred orientations of the histidine and leucine side chains.

The interaction of the peptide with solvent molecules, which can influence its conformation through hydrogen bonding and solvophobic effects. researchgate.net

These simulations are critical for understanding the behavior of the molecule in a biological context, as the conformational ensemble in solution, rather than a single static structure, often determines its biological activity. nih.gov Enhanced sampling techniques within MD can be used to overcome energy barriers and explore the full conformational space more efficiently. nih.gov

HOMO-LUMO Orbital Analysis

The electronic properties of cyclic dipeptides are often investigated through the analysis of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netswinburne.edu.au The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net In related histidine-containing cyclic dipeptides, such as Cyclo(His-Phe), DFT calculations have shown that the HOMO is typically localized on the histidine residue, while the LUMO is found on the other amino acid's side chain. researchgate.net For Cyclo(His-Phe), the computed HOMO-LUMO energy gap is approximately 6.3596 eV. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity. This analysis provides fundamental information about the electronic behavior and potential for chemical interactions. swinburne.edu.autue.nlgu.se

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to understand the intramolecular and intermolecular interactions within a molecule, particularly hyperconjugative interactions. researchgate.netnih.gov This analysis provides a detailed picture of the delocalization of electron density between filled (donor) and vacant (acceptor) orbitals, which contributes to the stabilization of the molecule. nih.gov For cyclic dipeptides, NBO analysis helps to interpret the chemical nature of hydrogen bonding and other weak interactions that dictate the conformational preferences. researchgate.netresearchgate.net By quantifying the energy of these hyperconjugative interactions, researchers can gain a deeper understanding of the forces that govern the three-dimensional structure of molecules like Cyclo(histidyl-leucyl).

Stereoisomerism and Conformational Dynamics

The stereochemistry and conformational flexibility of the diketopiperazine ring and its substituents are fundamental to the structure and function of Cyclo(histidyl-leucyl).

β-Turn Structures and Intramolecular Hydrogen Bonding

The rigid scaffold of the diketopiperazine ring predisposes cyclic dipeptides to form well-defined secondary structures, most notably β-turns. oup.comresearchgate.net A β-turn is a region of a peptide chain where the polypeptide backbone reverses its direction, a structure stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of one residue and the amide proton of a residue further down the chain. researchgate.net In some cyclic hexapeptides containing d-leucyl-l-histidyl sequences, evidence from proton NMR spectroscopy suggests the formation of transannular hydrogen bonds, leading to the presence of two β-turns. oup.com This is particularly significant as these structures can form even in the absence of proline, an amino acid frequently found in β-turns, and despite the presence of bulky side chains that might be expected to cause steric hindrance. oup.com

Advanced Analytical Methodologies for Cyclo Histidyl Leucyl Research

High-Throughput Extraction Techniques

Efficient extraction is a critical prerequisite for the reliable analysis of cyclic dipeptides (CDPs). High-throughput methods are essential for processing large numbers of samples, a common requirement in metabolomics and natural product discovery.

Solid-Phase Extraction (SPE) is a widely adopted technique for the purification and concentration of analytes from complex mixtures. For cyclic dipeptides, C18-based SPE is particularly effective. Recent advancements have focused on developing high-throughput SPE methodologies.

A notable development is the methanol (B129727) gradient SPE (MeSPE) method, which has been successfully employed for the high-throughput extraction of proline-based CDPs from Lactobacillus plantarum culture filtrates. researchgate.netnih.gov This technique involves a stepwise increase in the concentration of the organic solvent (methanol) to elute fractions with different polarities. nih.gov The fractions eluted with methanol concentrations between 35% and 45% were found to contain the target CDPs. nih.gov This approach allows for the selective purification of large quantities of CDPs and demonstrates the potential for applying similar high-throughput SPE techniques to isolate Cyclo(histidyl-leucyl) from bacterial cultures like Bacillus subtilis, its known natural source. researchgate.netresearchgate.net

Another advanced approach integrates SPE directly with mass spectrometry, such as in the Agilent RapidFire MS system. rsc.orgrsc.org This technology uses an SPE cartridge for rapid sample cleanup and desalting immediately before infusion into the mass spectrometer, significantly reducing sample preparation time and minimizing matrix effects. rsc.orgrsc.org

Table 1: Example of a High-Throughput Methanol Gradient SPE (MeSPE) Protocol for Cyclic Dipeptide Extraction This protocol is based on the methodology developed for proline-based CDPs and is adaptable for Cyclo(histidyl-leucyl).

StepParameterDescriptionReference
1. Sorbent Material C18-based Solid PhaseA non-polar stationary phase that retains non-polar to moderately polar compounds from an aqueous matrix. nih.gov
2. Conditioning Methanol followed by WaterThe sorbent is activated with methanol and then equilibrated with water to prepare it for sample loading. rsc.org
3. Sample Loading Filtered Culture SupernatantThe sample (e.g., bacterial culture filtrate) is loaded onto the SPE cartridge. researchgate.netnih.gov
4. Washing Low-Concentration Organic SolventA low percentage of methanol (e.g., 5%) is used to wash away highly polar, unbound impurities. nih.gov
5. Elution Stepwise Methanol GradientThe concentration of methanol is increased in increments (e.g., 5% to 50% in 5% steps) to elute compounds of increasing non-polarity. nih.gov
6. Fraction Collection Targeted FractionsFractions are collected at each step. For similar CDPs, the active compounds were found in the 35-45% methanol fractions. nih.gov

Advanced Separation and Detection

Following extraction, robust separation and sensitive detection methods are required to resolve Cyclo(histidyl-leucyl) from other co-extracted molecules and to confirm its identity.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone for the analysis of non-volatile, thermally labile compounds like cyclic dipeptides. frontiersin.org Its high sensitivity and selectivity make it ideal for detecting trace amounts of these molecules in complex matrices. frontiersin.org Researchers have developed quantitative and simultaneous analytical methods for numerous DKPs using LC-MS/MS. researchgate.net

Typically, a reverse-phase C18 column is used for separation, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile, often containing an additive such as formic acid to improve ionization. wiley.commdpi.com This setup allows for the effective separation of various CDPs prior to their detection by the mass spectrometer. mdpi.com The application of ultra-high performance liquid chromatography (UPLC) further enhances resolution and shortens analysis times. wiley.com

Table 2: Representative Liquid Chromatography Parameters for Cyclic Dipeptide Analysis

ParameterExample 1: Analysis in HamExample 2: Analysis in Wine
LC System UHPLC SystemUPLC System
Column UPLC BEH Amide (2.1 mm × 100 mm, 1.7 μm)C18 ODS Hypersil (9.4 mm × 250 mm)
Mobile Phase A 25 mmol/L ammonium (B1175870) acetate (B1210297) and 25 ammonia (B1221849) hydroxide (B78521) in water0.1% formic acid in water
Mobile Phase B Acetonitrile0.1% formic acid in acetonitrile
Flow Rate Not Specified0.8 mL/min
Column Temp. 30°C40°C
Gradient 95% B -> 65% B -> 40% B100% A -> 30% B -> 50% B -> 95% B
Reference wiley.com frontiersin.orgmdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool used for the identification of cyclic dipeptides, particularly those that are volatile or can be made volatile through derivatization. jmb.or.krfrontiersin.org GC-MS has been successfully used to identify various proline-based CDPs, such as cyclo(Leu-Pro), in fermented foods like kimchi. frontiersin.org In these analyses, electron ionization (EI) provides characteristic fragmentation patterns that serve as a fingerprint for compound identification. jmb.or.krfrontiersin.org

Research has also shown that linear dipeptides can undergo thermal cyclization into their corresponding diketopiperazines within the hot GC injection port, meaning that GC-MS analysis can sometimes detect the cyclic form even if the linear form was originally present. uoguelph.ca This phenomenon must be considered when interpreting results. For less volatile CDPs, derivatization may be necessary to increase their volatility for GC-MS analysis.

Tandem mass spectrometry (MS/MS) is indispensable for the unambiguous structural characterization of cyclic peptides. researchgate.net This technique involves selecting a specific parent ion (the [M+H]⁺ ion of the target compound) and subjecting it to fragmentation to produce a set of characteristic product ions. The resulting fragmentation pattern provides detailed structural information. mdpi.com

For cyclic dipeptides, fragmentation typically involves the neutral loss of water (H₂O) and cleavage of the amino acid side chains. mdpi.com In the case of Cyclo(histidyl-leucyl) (exact mass: 252.1586 g/mol ), the expected protonated molecule would be [M+H]⁺ at m/z 253.1659. Key fragments would arise from the loss of the isobutyl group from the leucine (B10760876) residue and cleavage of the imidazole (B134444) ring from the histidine residue. The diketopiperazine ring itself can also fragment, providing further structural confirmation. mdpi.com

Table 3: Predicted MS/MS Fragmentation Pattern for Cyclo(histidyl-leucyl)

Parent Ion (m/z)Proposed FragmentDescription of Neutral LossPredicted Fragment Ion (m/z)
253.1659 [M+H]⁺[M+H - H₂O]⁺Loss of a water molecule235.1553
253.1659 [M+H]⁺[M+H - C₄H₈]⁺Loss of butene from the leucine side chain197.0982
253.1659 [M+H]⁺[M+H - Leucyl residue fragment]⁺Cleavage involving the leucine side chain and part of the ringVaries
253.1659 [M+H]⁺[M+H - Histidyl residue fragment]⁺Cleavage involving the histidine side chain and part of the ringVaries
253.1659 [M+H]⁺Immonium ion of HistidineCharacteristic fragment for histidine110.0718
253.1659 [M+H]⁺Immonium ion of LeucineCharacteristic fragment for leucine86.0969

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Quantification Methods in Complex Biological Matrices (Research-focused)

Quantifying Cyclo(histidyl-leucyl) in complex biological matrices such as plasma, tissue homogenates, or fermented foods presents significant analytical challenges. The primary obstacle is the "matrix effect," where co-eluting endogenous substances can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.

To overcome these challenges, research-focused quantification methods rely on the use of stable isotope-labeled internal standards. An ideal internal standard for Cyclo(histidyl-leucyl) would be the same molecule but synthesized with heavy isotopes (e.g., ¹³C, ¹⁵N). This standard co-elutes with the analyte but is distinguished by its higher mass, allowing for precise ratiometric quantification that corrects for variations in extraction efficiency and matrix effects.

The development of a robust quantitative method requires careful validation, including:

Selectivity and Specificity: Ensuring the signal corresponds only to the analyte without interference.

Linearity and Range: Establishing a concentration range over which the method is accurate.

Accuracy and Precision: Determined through replicate analyses of quality control samples at different concentrations.

Matrix Effect Evaluation: Assessed by comparing the analyte's response in a pure solvent versus its response in an extract from the biological matrix.

Spike and Recovery Experiments: Involving the addition of a known amount of the analyte to a blank matrix to determine the method's efficiency in extracting and measuring the compound. researchgate.net

Research on other DKPs has demonstrated successful quantification in complex matrices. For instance, 18 different DKPs were quantified in Pu-erh tea at concentrations as low as 0.0017–0.11 ppm using a validated LC-MS/MS method. researchgate.net Similarly, the relative amounts of cyclo(Leu-Pro) and cyclo(Tyr-Pro) were shown to vary based on fermentation time in kimchi, highlighting how quantitative methods can be used to study the factors influencing DKP production. frontiersin.org

Emerging Research Areas for Cyclo Histidyl Leucyl

Applications in Chemical Catalysis

The rigid, chiral scaffold of Cyclo(histidyl-leucyl) and other diketopiperazines makes them promising candidates for asymmetric catalysis. researchgate.net The imidazole (B134444) ring of the histidine residue and the isobutyl side chain of leucine (B10760876) provide distinct functionalities that can be exploited in catalytic processes.

Research has demonstrated the potential of cyclic dipeptides, including those similar to Cyclo(histidyl-leucyl), to catalyze various chemical transformations. For instance, proline-derived 2,5-diketopiperazines have been shown to be effective mediators in chemoselective aerobic oxidation processes, such as the oxidation of sulfides to sulfoxides and the epoxidation of alkenes. acs.org The catalytic cycle of these diketopiperazines is thought to resemble that of flavin-containing monooxygenases, involving catalytically active hydroperoxide species. acs.org

Furthermore, the cyclic dipeptide cyclo[(S)-phenylalanyl-(S)-histidyl] has been successfully used as a catalyst for the asymmetric addition of hydrogen cyanide to aldehydes, producing mandelonitrile (B1675950) with high enantiomeric excess. researchgate.netacs.org Interestingly, replacing the phenylalanyl group with a leucyl group to form cyclo[(S)-leucyl-(S)-histidyl] still resulted in effective catalysis but with the opposite stereochemical outcome, highlighting the influence of the amino acid side chains on the catalytic process. nih.govrsc.org These findings underscore the potential of Cyclo(histidyl-leucyl) as a tunable catalyst for stereoselective synthesis. organic-chemistry.org

Table 1: Examples of Diketopiperazines in Asymmetric Catalysis

CatalystReactionProductEnantiomeric Excess (ee)
cyclo[(S)-Phe-(S)-His]Asymmetric addition of HCN to benzaldehyde(R)-Mandelonitrile97%
cyclo[(S)-Leu-(S)-His]Asymmetric cyanationCyanohydrinsUp to 81%
Proline-derived DKPsAerobic oxidation of sulfidesSulfoxidesModerate to high yields

This table provides examples of catalytic applications of various diketopiperazines, illustrating the potential of the DKP scaffold, shared by Cyclo(histidyl-leucyl), in asymmetric synthesis.

Interfacing with Material Sciences for Functional Scaffolds

The ability of diketopiperazines to self-assemble into well-ordered supramolecular structures has garnered significant interest in material sciences. mdpi.comnih.gov The rigid ring structure and the presence of hydrogen bond donors and acceptors facilitate the formation of networks, gels, and other nanomaterials. mdpi.comnih.gov These properties are being harnessed to create functional scaffolds for a variety of applications.

Diketopiperazine-based polyamides have been synthesized and shown to self-assemble into particles with diverse morphologies, including irregular networks, ellipsoids, and hollow particles, depending on the solvent system. nih.govrsc.org This solvent-controlled self-assembly offers a pathway to tailor the properties of the resulting materials. Furthermore, the incorporation of diketopiperazine units into poly(urethane-urea) elastomers has resulted in tough and recyclable materials with good fatigue and crack resistance. acs.org

The self-assembly of cyclic peptides can lead to the formation of highly ordered structures like peptide nanotubes. rsc.orgacs.org By rationally designing the amino acid sequence, it is possible to control the self-assembly process and create materials with specific functionalities. rsc.org For example, an asymmetric cyclic peptide was designed to undergo sequential 1D-to-2D self-assembly into nanotubular bilayers in an aqueous medium. acs.org The inherent properties of Cyclo(histidyl-leucyl), such as its chirality and functional side chains, make it an attractive building block for the bottom-up fabrication of such advanced functional materials. royalsocietypublishing.org

Exploring Mechanisms of Proteolysis Resistance

A key feature of diketopiperazines, including Cyclo(histidyl-leucyl), is their remarkable resistance to enzymatic degradation by proteases. mdpi.comwikipedia.orgfrontiersin.org This stability is attributed to their constrained cyclic structure, which is less susceptible to the proteolytic cleavage that readily degrades linear peptides. researchgate.netmdpi.comitjfs.com This inherent resistance makes them attractive scaffolds for the development of therapeutic agents and other biotechnological tools. nih.gov

The increased stability against proteolysis is a significant advantage over their linear dipeptide counterparts. nih.govresearchgate.net This property allows them to persist in biological environments where linear peptides would be rapidly broken down. For instance, the cyclic dipeptide cyclo(L-leucylglycine) was found to be rapidly and completely absorbed in the gastrointestinal tract of rats without significant enzymatic degradation. cdnsciencepub.com This resistance to proteolysis is a crucial factor for their potential oral bioavailability. mdpi.com

The mechanisms underlying this resistance are a subject of ongoing research. The rigidity of the diketopiperazine ring is believed to sterically hinder the approach of proteases to the amide bonds. researchgate.net Understanding these mechanisms in detail could inform the design of even more robust peptide-based molecules for various applications.

Metabolic Engineering for Enhanced Biosynthesis

The biosynthesis of Cyclo(histidyl-leucyl) and other diketopiperazines in microorganisms is catalyzed by enzymes known as cyclodipeptide synthases (CDPSs). rsc.orgd-nb.info These enzymes utilize aminoacyl-tRNAs as substrates, hijacking them from the primary metabolic process of protein synthesis. rsc.orgd-nb.info This biosynthetic pathway presents opportunities for metabolic engineering to enhance the production of specific diketopiperazines.

Microbial genomes contain a vast and largely untapped reservoir of biosynthetic gene clusters (BGCs) that encode for the production of a wide array of natural products, including diketopiperazines. nih.govnih.gov By identifying and characterizing these BGCs, researchers can gain insights into the enzymatic machinery responsible for diketopiperazine synthesis and modification. rsc.orgrsc.org

Metabolic engineering strategies can be employed to increase the yield of desired diketopiperazines. This can involve overexpressing the genes encoding for the relevant CDPS and associated tailoring enzymes. rug.nl Tailoring enzymes, such as oxidoreductases, cytochrome P450s, and methyltransferases, can further modify the basic diketopiperazine scaffold, leading to a greater diversity of compounds. nih.govrsc.orgrsc.org For example, the biosynthesis of pulcherriminic acid involves a CDPS that synthesizes the diketopiperazine core from two L-leucine molecules, which is then modified by a P450 enzyme. nih.gov By manipulating these pathways, it may be possible to create microbial cell factories for the high-level production of Cyclo(histidyl-leucyl) and other valuable diketopiperazines. rug.nl

Table 2: Key Enzymes in Diketopiperazine Biosynthesis and Modification

Enzyme FamilyFunctionExample
Cyclodipeptide Synthases (CDPSs)Catalyze the formation of the diketopiperazine ring from aminoacyl-tRNAs. rsc.orgd-nb.infoAlbC in albonoursin (B1666814) biosynthesis. rsc.org
Cytochrome P450sCatalyze oxidative modifications such as hydroxylation and C-C bond formation. nih.govCYP121 in mycocyclosin biosynthesis. nih.gov
OxidoreductasesCatalyze dehydrogenation reactions. rsc.orgAlbA in albonoursin biosynthesis. rsc.org
PrenyltransferasesAdd prenyl groups to the diketopiperazine scaffold. rsc.orgDrimentine biosynthetic pathway. rsc.org
MethyltransferasesAdd methyl groups to the diketopiperazine scaffold. rsc.org-

This table summarizes the major enzyme families involved in the biosynthesis and diversification of diketopiperazines, providing a basis for metabolic engineering strategies.

Role in Host-Microbe Interactions beyond Direct Antimicrobial Action

Diketopiperazines are emerging as important signaling molecules in the complex communication networks between microorganisms and their hosts. researchgate.netoup.com Their role extends beyond direct antimicrobial activity to the modulation of microbial behavior and host responses. researchgate.net

In bacteria, diketopiperazines can function as quorum sensing (QS) signals, which are molecules that bacteria use to coordinate their activities based on population density. oup.comfrontiersin.orgnih.gov For example, cyclo(Pro-Leu) has been identified as a QS signal in both Cronobacter sakazakii and Bacillus cereus, facilitating their coexistence. acs.org Some diketopiperazines can also interfere with QS systems, a process known as quorum quenching, which offers a potential strategy to control bacterial virulence. researchgate.net The cyclic dipeptide cis-cyclo(Leu-Tyr) has been shown to inhibit bacterial biofilm formation, a key virulence factor in many infections. wikipedia.org

The influence of diketopiperazines is not limited to bacteria. They have also been implicated in interactions between bacteria and fungi. nih.gov For instance, several diketopiperazines produced by Serratia odorifera, a symbiotic bacterium of the mushroom Hypsizygus marmoreus, act as autoinducers that can increase the transcription of lignin-degrading enzyme genes in the fungus. nih.gov This suggests a role for these molecules in symbiotic relationships.

Furthermore, diketopiperazines produced by the gut microbiota can influence human health. oup.com Given that Cyclo(histidyl-leucyl) has been isolated from Bacillus subtilis, a bacterium commonly found in the gut, it is plausible that it plays a role in host-microbe interactions within this environment. researchgate.netfrontiersin.org The ability of some diketopiperazines to cross the intestinal wall and even the blood-brain barrier further highlights their potential to exert systemic effects. unc.edu

Q & A

Q. What are the established protocols for synthesizing and characterizing Cyclo(histidyl-leucyl) in vitro?

Cyclo(histidyl-leucyl) synthesis typically follows solid-phase peptide synthesis (SPPS) or solution-phase cyclization. Key steps include:

  • Coupling : Use Fmoc/t-Bu chemistry for histidine and leucine residues, ensuring optimal pH (e.g., 8.5–9.5) to minimize racemization .
  • Cyclization : Employ carbodiimide coupling agents (e.g., DCC) or HATU in DMF, with microwave-assisted heating (60–80°C) to enhance reaction efficiency .
  • Characterization : Validate purity via HPLC (C18 column, gradient elution) and confirm structure using NMR (e.g., 2D COSY for backbone connectivity) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers assess the stability of Cyclo(histidyl-leucyl) under physiological conditions?

Stability assays involve:

  • Incubation : Expose the compound to simulated gastric fluid (pH 2.0) or plasma (37°C) for 24–72 hours .
  • Degradation Monitoring : Use LC-MS to quantify intact peptide levels. Cyclic dipeptides like Cyclo(histidyl-leucyl) often exhibit resistance to enzymatic cleavage due to their constrained conformation .

Q. What in vitro models are suitable for preliminary screening of Cyclo(histidyl-leucyl)'s bioactivity?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ .

Advanced Research Questions

Q. How can contradictory data on Cyclo(histidyl-leucyl)'s mechanism of action be resolved?

Contradictions may arise from differences in assay conditions or cell models. Mitigation strategies include:

  • Cross-Validation : Replicate studies using orthogonal methods (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
  • Dose-Response Analysis : Establish concentration-dependent effects to rule out off-target interactions .
  • Meta-Analysis : Systematically compare published data using tools like PRISMA guidelines to identify confounding variables (e.g., solvent choice, incubation time) .

Q. What experimental designs are optimal for elucidating Cyclo(histidyl-leucyl)'s interaction with cellular receptors?

  • Pull-Down Assays : Use biotinylated Cyclo(histidyl-leucyl) with streptavidin beads to isolate binding partners, followed by LC-MS/MS for protein identification .
  • Molecular Dynamics (MD) Simulations : Model peptide-receptor interactions (e.g., with GPCRs) to predict binding sites and validate via mutagenesis .
  • Transcriptomic Profiling : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., NF-κB or MAPK) .

Q. How should researchers address variability in Cyclo(histidyl-leucyl) bioactivity across different cell lines?

  • Stratified Analysis : Group cell lines by genetic profiles (e.g., KRAS mutations) to identify subtype-specific responses .
  • Pharmacokinetic Profiling : Measure intracellular peptide accumulation via LC-MS to correlate bioavailability with efficacy .
  • Co-Culture Models : Test activity in heterogeneous cell populations (e.g., tumor-stroma co-cultures) to mimic in vivo conditions .

Q. What methodologies are recommended for quantifying Cyclo(histidyl-leucyl) in complex biological matrices?

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to remove interfering lipids/proteins .
  • Quantitative LC-MS/MS : Use isotopically labeled internal standards (e.g., ¹³C-histidyl-leucyl) to correct for matrix effects .
  • Calibration Curves : Span 3–4 orders of magnitude, with LOD/LOQ validated per ICH guidelines .

Data Interpretation & Reproducibility

Q. How can researchers ensure reproducibility in Cyclo(histidyl-leucyl) studies?

  • Detailed Protocols : Publish step-by-step methodologies, including solvent batch numbers and equipment calibration data .
  • Open Data : Share raw NMR/MS files in repositories like Zenodo for independent verification .
  • Negative Controls : Include scrambled-sequence cyclic peptides to confirm target specificity .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of Cyclo(histidyl-leucyl)?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism .
  • ANOVA with Post Hoc Tests : Compare multiple treatment groups, adjusting for family-wise error rates (e.g., Tukey’s test) .
  • Power Analysis : Predefine sample sizes (n ≥ 6) to ensure adequate statistical power (β ≥ 0.8) .

Ethical & Collaborative Considerations

Q. How should researchers navigate intellectual property challenges when studying Cyclo(histidyl-leucyl)?

  • Prior Art Search : Use databases like USPTO or Espacenet to avoid infringing existing patents .
  • Collaboration Agreements : Define data ownership and publication rights in multi-institutional projects .
  • Open Licensing : Consider Creative Commons licenses for non-commercial datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.